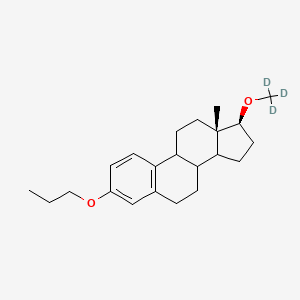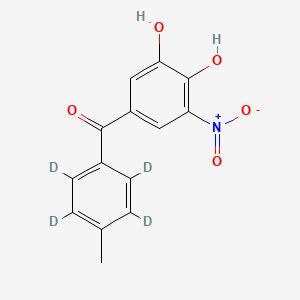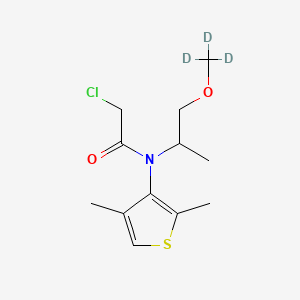
二甲戊胺-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethenamid is a widely used herbicide belonging to the chloroacetamide class . It inhibits the synthesis of certain long-chain fatty acids, reducing the availability of lipids, proteins, and lignin for plant growth . The variant Dimethenamid-d3 is a deuterated form of Dimethenamid .
Synthesis Analysis
While specific synthesis methods for Dimethenamid-d3 were not found, Dimethenamid is produced by the reaction of 2,4-dimethyl-3-aminothiene with 2-chloro-3-methoxypropane, followed by treatment with chloroacetyl chloride .Molecular Structure Analysis
The molecular formula of Dimethenamid-d3 is C12D3H15ClNO2S . It is an organochlorine compound that is 2-chloroacetamide substituted by a 2,4-dimethylthiophen-3-yl and a 1-methoxypropan-2-yl group at the nitrogen atom .Physical and Chemical Properties Analysis
The molecular weight of Dimethenamid-d3 is 278.81 . More detailed physical and chemical properties were not found in the search results.科学研究应用
苗前除草剂
二甲戊胺-d3是除草剂二甲戊胺的同位素标记版本。它被广泛用作全球城市和农业环境中的苗前除草剂 . 它在棉花、玉米、花生、大豆、高粱、向日葵等商业作物的种植过程中,对一年生禾本科杂草和阔叶杂草都有效 .
环境归趋研究
研究人员使用this compound来研究二甲戊胺-P、甲草胺和吡草醚的分布、归趋和健康危害 . 这些除草剂在土壤中的吸附动力学决定步骤遵循准二级模型 .
土壤相互作用研究
This compound用于了解除草剂如何与不同的土壤成分相互作用。例如,已经发现土壤有机质 (OM)、沙子和 Al 氧化物与除草剂分布系数 (Kd) 正相关,而粘土、粉砂、Fe 氧化物、碱性 pH 和 EC 与 Kd 值呈负相关 .
水质影响研究
土壤的淋溶指数 (LIX) 和地下水普遍性得分 (GUS) 表明除草剂向水体的淋溶潜力很低到中等,表明它们对水质的影响 . This compound可用于更详细地研究这些影响。
人类和环境健康风险评估
人类成人和青少年的危险商和危险指数数据表明,通过皮肤接触、摄入和吸入接触受除草剂污染的土壤,不会造成或仅造成极小的非致癌风险 . This compound可用于此类风险评估。
作用机制
Target of Action
Dimethenamid-d3 is a soil-applied herbicide . It belongs to the chloroacetamide class, also known as Group 15 . The primary targets of Dimethenamid-d3 are certain long-chain fatty acids . These fatty acids play a crucial role in plant growth .
Mode of Action
Dimethenamid-d3 interacts with its targets by inhibiting the synthesis of these long-chain fatty acids . This inhibition results in a reduction of plant growth , thereby controlling the proliferation of weeds.
Biochemical Pathways
The affected biochemical pathway primarily involves the synthesis of long-chain fatty acids . By inhibiting this pathway, Dimethenamid-d3 disrupts the normal growth and development of plants. The downstream effects include reduced plant vigor and eventual death of the weed.
Pharmacokinetics
It is known to be highly soluble in water and has a low volatility . . These properties can impact the bioavailability of Dimethenamid-d3 in the environment.
Result of Action
The molecular and cellular effects of Dimethenamid-d3’s action result in the inhibition of plant growth. This is achieved by disrupting the synthesis of long-chain fatty acids, which are crucial for plant development . The ultimate result is effective control of a variety of broad-leaved weeds and grasses .
Action Environment
The action, efficacy, and stability of Dimethenamid-d3 can be influenced by various environmental factors. For instance, its solubility in water and low volatility suggest that it can be easily transported in the environment . It may persist in water systems depending on local conditions . Furthermore, it is moderately toxic to most fauna and flora for which data is available , indicating that it should be used with caution to minimize potential harm to non-target organisms.
安全和危害
未来方向
生化分析
Biochemical Properties
It is known that the parent compound, Dimethenamid, belongs to the chloroacetamide class of herbicides and inhibits the synthesis of certain long-chain fatty acids, thus reducing plant growth . It is plausible that Dimethenamid-d3 shares similar biochemical properties with its parent compound, Dimethenamid.
Molecular Mechanism
It is known that Dimethenamid, the parent compound, inhibits the synthesis of certain long-chain fatty acids . This suggests that Dimethenamid-d3 may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
It is known that the parent compound, Dimethenamid, is stable and does not degrade rapidly . It is plausible that Dimethenamid-d3 shares similar stability characteristics.
Metabolic Pathways
It is known that the parent compound, Dimethenamid, is metabolized in the liver . It is plausible that Dimethenamid-d3 is metabolized via similar pathways.
属性
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[1-(trideuteriomethoxy)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYFCTQDENRSOL-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(C)N(C1=C(SC=C1C)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)
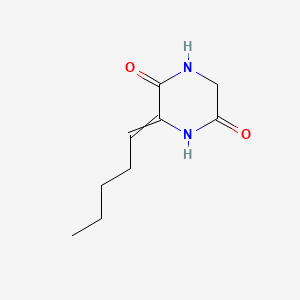
![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)

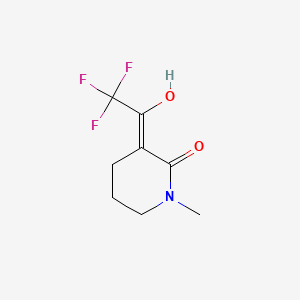

![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587617.png)

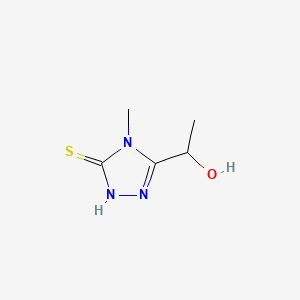
![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)
